2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of benzimidazole derivatives with appropriate acylating agents. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)acetamide
- N-(2,4,6-trimethylphenyl)acetamide
- Benzimidazole derivatives with different substituents
Uniqueness
2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its trimethylphenyl group, for example, may enhance its lipophilicity and influence its interaction with biological membranes.
Properties
CAS No. |
83408-87-1 |
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Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-11-8-12(2)17(13(3)9-11)21-16(22)10-23-18-19-14-6-4-5-7-15(14)20-18/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
NUGBJGPWSDFBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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